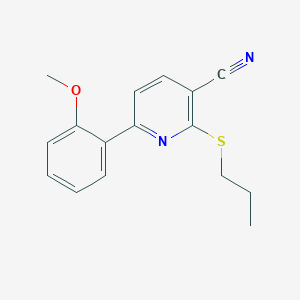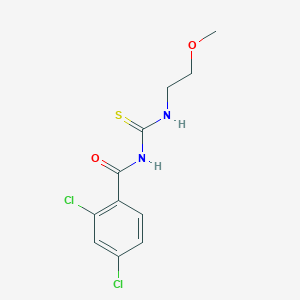
N-(2,4-dichlorobenzoyl)-N'-(2-methoxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group and a methoxyethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2-methoxyethyl)thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorobenzoyl)-N’-phenylthiourea
- N-(2,4-dichlorobenzoyl)-N’-(2-ethyl)thiourea
- N-(2,4-dichlorobenzoyl)-N’-(2-hydroxyethyl)thiourea
Uniqueness
N-(2,4-dichlorobenzoyl)-N’-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl group, which may impart specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with other similar compounds.
Properties
Molecular Formula |
C11H12Cl2N2O2S |
|---|---|
Molecular Weight |
307.2g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methoxyethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C11H12Cl2N2O2S/c1-17-5-4-14-11(18)15-10(16)8-3-2-7(12)6-9(8)13/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18) |
InChI Key |
AQYAJDOLQAWNAX-UHFFFAOYSA-N |
SMILES |
COCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



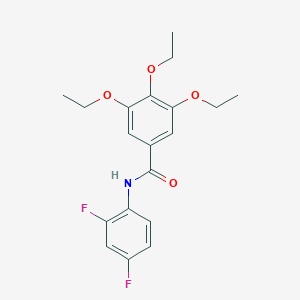
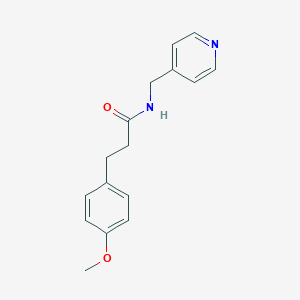
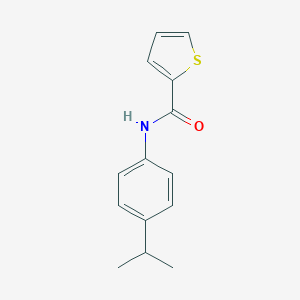
![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B501155.png)
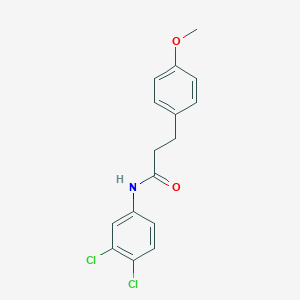
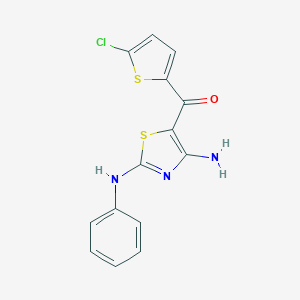
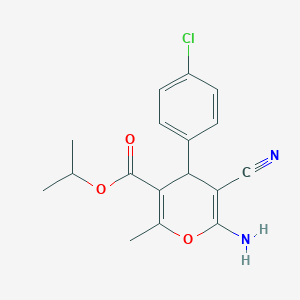
![2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B501161.png)
![[3-Amino-6-(2-fluorophenyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B501163.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[(2-oxopropyl)sulfanyl]nicotinonitrile](/img/structure/B501166.png)
![4-Amino-2-(benzylamino)-5-[(5-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B501169.png)
![[3-Amino-6-(2-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B501170.png)
